molecular formula C6H6O B121304 Phenol-d5 CAS No. 4165-62-2

Phenol-d5

Cat. No. B121304
CAS RN: 4165-62-2
M. Wt: 99.14 g/mol
InChI Key: ISWSIDIOOBJBQZ-RALIUCGRSA-N
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Description

Phenol-d5 Description and Synthesis Analysis

Phenol-d5, a deuterated form of phenol, is an important compound in various chemical and material sciences. Phenols themselves are significant as starting materials and intermediates in a wide array of chemicals and materials, derived from benzene oxidation and increasingly from biomass . The synthesis of phenol-d5 can be inferred from the general methods of phenol production, with the specific isotopic labeling involving the substitution of hydrogen atoms with deuterium. The synthesis of related phenolic compounds has been extensively studied, with Schiff base compounds being synthesized from reactions involving salicylaldehyde derivatives and aminopyridines, as demonstrated in the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol .

Molecular Structure Analysis

The molecular structure of phenol-d5 can be closely related to that of phenol, with the primary difference being the replacement of hydrogen atoms with deuterium. The crystal structure of phenol derivatives has been determined through X-ray diffraction, providing insights into the geometry and electronic properties of these compounds . Theoretical studies, including density functional theory (DFT), have been used to reproduce the structure of phenol derivatives and to predict the existence of molecules in their enol form .

Chemical Reactions Analysis

Phenol-d5 undergoes various chemical reactions, including unimolecular thermal decomposition. Studies have shown that the initial decomposition steps of phenol pyrolysis involve enol/keto tautomerization to form cyclohexadienone, followed by decarbonylation to produce cyclopentadiene . Additionally, photochemical transformations induced by UV laser light have been observed, with phenol generating phenoxyl radicals and secondary photoproducts such as 2,5-cyclohexadienone .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-d5 can be deduced from studies on phenol and its isotopologues. High-resolution photofragment translational spectroscopy has been used to investigate the dissociation dynamics of phenol-d5, revealing insights into the vibrational energy disposal within the dissociation products . The influence of phenol on the cation-enclosure properties of macrocyclic tetraamines has also been studied, showing that the dissociation of phenolic protons is facilitated by the incorporation of metal ions into the macrocycle .

Relevant Case Studies

Case studies involving phenol-d5 include the investigation of its photolysis, which provides a deeper understanding of the dissociation dynamics and energy disposal in phenoxyl radicals . Additionally, the synthesis and characterization of Schiff base compounds related to phenol-d5 offer insights into the potential applications of these compounds in various fields, such as materials science and pharmacology .

Scientific Research Applications

Phenol-d5 is an isotope-labeled analog of phenol, wherein the 2,3,4,5, and 6th protons of phenol are replaced by deuterium . It can be used as an internal analytical standard for accurate data interpretation using various analytical techniques .

  • Antioxidant in Foods

    • Field: Food Industry
    • Application: Phenolic compounds are used as antioxidants in foods, including dairy products .
    • Method: These compounds are added to food products to prevent oxidation, thereby preserving the quality and extending the shelf life .
    • Outcome: The antioxidant effect of phenolic compounds contributes to the overall quality of food products, making them safer and more enjoyable for consumption .
  • Food Additives

    • Field: Food Industry
    • Application: Phenolic compounds are used as food additives .
    • Method: These compounds are added to food products to enhance their flavor, color, or shelf life .
    • Outcome: The addition of phenolic compounds can improve the sensory qualities of food products, making them more appealing to consumers .
  • Health Benefits

    • Field: Health and Medicine
    • Application: Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .
    • Method: These health benefits are obtained through the consumption of foods rich in phenolic compounds .
    • Outcome: Regular consumption of these foods can contribute to overall health and well-being .
  • Analytical Standard

    • Field: Analytical Chemistry
    • Application: Phenol-d5 can be used as an internal analytical standard for accurate data interpretation using various analytical techniques .
    • Method: Phenol-d5 is used in analytical procedures to ensure the accuracy and reliability of the results .
    • Outcome: The use of Phenol-d5 as an analytical standard contributes to the precision and reliability of analytical data .
  • Synthesis of Antioxidant Compounds

    • Field: Chemical Industry
    • Application: Phenol-d5 is used in the synthesis of antioxidant compounds .
    • Method: The phenol moiety in Phenol-d5 contributes to its antioxidant activity, making it useful for synthesizing antioxidant compounds .
    • Outcome: The synthesized antioxidant compounds can be used in various industries, including food and pharmaceuticals .
  • Synthesis of Anti-bacterial & Anti-carcinogenic Compounds

    • Field: Pharmaceutical Industry
    • Application: Phenol-d5 is used in the synthesis of anti-bacterial and anti-carcinogenic compounds .
    • Method: The structure of Phenol-d5 allows it to be used for syntheses of these bioactive compounds .
    • Outcome: The synthesized compounds can be used in the development of new drugs and treatments .

Safety And Hazards

Phenol-d5 is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Recent research has focused on the photochemistry of Phenol-d5. Studies have shown that the primary product photogenerated from phenol is the phenoxyl radical . Future research may focus on improving the selectivity of the photocatalytic benzene oxidation reaction .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol-d5

CAS RN

4165-62-2
Record name Phen-d5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-d5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4165-62-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
BM Giuliano, I Reva, L Lapinski… - The Journal of Chemical …, 2012 - pubs.aip.org
… ) phenol-d5 isolated in argon matrices at 15 K compared with the theoretical spectra of (b) phenol and (d) phenol-d5 … Structures of phenol and phenol-d5 are shown in frames (b) and (d), …
Number of citations: 56 pubs.aip.org
T Beutel, BL Su - Chemical physics letters, 2005 - Elsevier
The reactivity and behavior of phenol (phenol-d 5 ) on NaX zeolite at different temperatures have been studied by 1 H MAS NMR and FT-IR techniques. An interaction between hydroxyl …
Number of citations: 15 www.sciencedirect.com
YW Kang, JE Ahn, JH Suh, S Park… - Journal of Food Hygiene …, 2014 - koreascience.kr
… After spiking of interanl standard (Phenol-d5) to food, those samples were extracted with organic solvent mixture (acetone : dichloromethane = 1 : 1, v/v) using ultra sonic extractor and …
Number of citations: 0 koreascience.kr
A Iqbal, MSY Cheung, MGD Nix… - The Journal of Physical …, 2009 - ACS Publications
The prevalence of 1 πσ* states in the photochemistry of heteroaromatics is becoming increasingly clear from the recent literature. Photodissociation measurements have shown that …
Number of citations: 96 pubs.acs.org
Y Yamada, N Mikami, T Ebata - The Journal of chemical physics, 2004 - pubs.aip.org
… at the OH stretch energy for phenol-d5 350 states/cm 1 is … of the coupling constant in phenol-d5 than that of phenol-d0 , be… -d0 and they are removed in phenol-d5 . Thus, the IVR of the …
Number of citations: 47 pubs.aip.org
Y Yamada, T Ebata, M Kayano… - The Journal of chemical …, 2004 - pubs.aip.org
… stretch of phenol with that of phenol-d5 (C6D5OH). The purpose … stretching vibration of phenol-d5 was obtained to be 3657 … Thus the OH stretching vibrational frequency of phenold5 is …
Number of citations: 56 pubs.aip.org
M Kayano, T Ebata, Y Yamada… - The Journal of chemical …, 2004 - pubs.aip.org
… clusters of phenol-d5 . Figures 7 … of phenol-d5 –C2H4 and –DME, respectively. In paper I of this series, we reported the IVR rate constant of the OH stretching vibration of bare phenol-d5 …
Number of citations: 49 pubs.aip.org
KB Tomer, C Djerassi - Tetrahedron, 1973 - Elsevier
… These results are identical to that observed for phenol-Od, and phenol-d5 and are not the same as that expected for a cyclohexadienone-d, ion. These results are consistent only with …
Number of citations: 26 www.sciencedirect.com
A Auer, R Kapeller, K Rothberger, M Schütte - Journal of Chromatography A, 2018 - Elsevier
… Stock solutions (1000 μg/ml) were prepared in acetone and acetone/water 1:1 respectively (remark: the addition of water converts phenol d6 to phenol d5). The stock solutions were …
Number of citations: 4 www.sciencedirect.com
PM Gannett, EM Johnson, MA Grimes… - Journal of Labelled …, 2003 - Wiley Online Library
… Compound 1c requires the preparation of deuterated anisole 2c, which can be obtained from methylation of phenol-d5. These intermediates were successfully coupled to form the …

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